![molecular formula C13H16N2S B5801040 N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B5801040.png)
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
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Overview
Description
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives, which have been identified as potential candidates for drug development. In
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, it has been proposed that the compound acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and noradrenaline. It has also been suggested that the compound acts on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to exhibit analgesic effects by modulating the activity of pain receptors. Additionally, it has been identified as a potential anticonvulsant agent by reducing the activity of glutamate receptors.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in lab experiments is its low toxicity. The compound has been found to exhibit low toxicity in animal studies, which makes it a potential candidate for drug development. Moreover, the compound is relatively easy to synthesize, which makes it accessible for research purposes. However, one of the limitations of using N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in lab experiments is its limited solubility in water. This can make it challenging to administer the compound in animal studies.
Future Directions
There are various future directions for the research on N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One potential direction is to explore its potential as a treatment for depression and anxiety disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of the compound. Additionally, the compound can be modified to improve its solubility and bioavailability, which can enhance its potential as a drug candidate. Finally, more studies are needed to explore the potential of N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in the treatment of other diseases such as epilepsy and neuropathic pain.
Conclusion
In conclusion, N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a chemical compound that has gained significant attention in scientific research. The compound has been found to exhibit various therapeutic properties, including anti-inflammatory, analgesic, and anticonvulsant effects. Moreover, it has been identified as a potential candidate for the treatment of depression and anxiety disorders. Further studies are needed to explore its potential as a drug candidate and to elucidate its exact mechanism of action.
Synthesis Methods
The synthesis of N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves the reaction of cyclopropylamine with 1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde in the presence of carbon disulfide. The reaction yields N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide as a yellow solid with a melting point of 156-158°C.
Scientific Research Applications
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, it has been identified as a potential candidate for the treatment of depression and anxiety disorders.
properties
IUPAC Name |
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c16-13(14-12-5-6-12)15-8-7-10-3-1-2-4-11(10)9-15/h1-4,12H,5-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGVEDAQPPEZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794130 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide |
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